molecular formula C16H16F2N4O3 B2999363 ETHYL 7-[4-(DIFLUOROMETHOXY)PHENYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE CAS No. 697255-69-9

ETHYL 7-[4-(DIFLUOROMETHOXY)PHENYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B2999363
CAS No.: 697255-69-9
M. Wt: 350.326
InChI Key: FMJUXPHCHBJQMO-UHFFFAOYSA-N
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Description

This compound is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine class . It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a triazole ring, which is a five-membered ring with three nitrogen atoms . The compound also has a difluoromethoxy group and a phenyl group attached to it .


Synthesis Analysis

The synthesis of such compounds often involves the Dimroth rearrangement, which is a type of isomerization of heterocycles . This rearrangement involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . The rearrangement is catalyzed by acids, bases, and is accelerated by heat or light .


Molecular Structure Analysis

The molecular structure of this compound involves a condensed system of rings, including a pyrimidine ring and a triazole ring . The Dimroth rearrangement plays a key role in the formation of such condensed systems .


Chemical Reactions Analysis

The Dimroth rearrangement is a key reaction involved in the formation of this compound . This rearrangement involves the isomerization of heterocycles, which includes the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .

Scientific Research Applications

Tuberculostatic Activity

Biocidal Properties

  • Research : Youssef et al. (2011) explored the biological activity of related compounds against various bacteria and fungi, finding some compounds with excellent biocidal properties (Youssef, Abbady, Ahmed, & Omar, 2011).

Antitumor Activity

  • Study : Gomha et al. (2017) synthesized a novel compound related to ethyl 7-[4-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate and evaluated its antitumor activities against human lung and hepatocellular carcinoma cell lines. The results showed high potency compared to a standard antitumor drug (Gomha, Muhammad, & Edrees, 2017).

Green Chemistry Applications

  • Research : Khaligh et al. (2020) introduced an eco-friendly method for preparing derivatives of this compound, emphasizing green chemistry principles. This study highlighted the use of non-toxic, nonflammable, and nonvolatile reagents (Khaligh, Mihankhah, Titinchi, Shahnavaz, & Johan, 2020).

Chemical Synthesis and Reactions

  • Study : Lashmanova et al. (2019) discussed the chemical synthesis and reaction mechanisms related to compounds similar to ethyl 7-[4-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate. The study provided insights into the chemical properties and potential applications of these compounds (Lashmanova, Agarkov, Rybakov, & Shiryaev, 2019).

Properties

IUPAC Name

ethyl 7-[4-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N4O3/c1-3-24-14(23)12-9(2)21-16-19-8-20-22(16)13(12)10-4-6-11(7-5-10)25-15(17)18/h4-8,13,15H,3H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMJUXPHCHBJQMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=C(C=C3)OC(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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